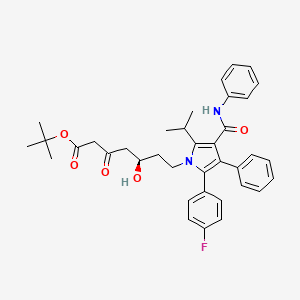

3-Oxo Atorvastatin tert-Butyl Ester

Description

Properties

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of 3-Oxo Atorvastatin tert-Butyl Ester in Chiral Side-Chain Assembly

An In-Depth Technical Guide to the Role of 3-Oxo Atorvastatin tert-Butyl Ester in Atorvastatin Synthesis.

Executive Summary

In the complex total synthesis of Atorvastatin Calcium (Lipitor®), the construction of the chiral 3,5-dihydroxyheptanoic acid side chain is the defining challenge that dictates the drug's biological efficacy.[1][2] 3-Oxo Atorvastatin tert-Butyl Ester (CAS: 134394-98-2) serves as the critical prochiral intermediate in the convergent synthesis pathway.[2]

This molecule acts as the substrate for the stereoselective reduction that establishes the syn-1,3-diol pharmacophore.[1][2] Its role is dual-faceted: it is the primary checkpoint for stereochemical integrity and a potential process impurity that must be rigorously controlled.[1][2] This guide details the synthesis, mechanistic transformation, and quality control parameters of this essential intermediate.[1]

Chemical Identity & Structural Significance

The molecule, formally tert-butyl (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoate , represents the "oxidized" precursor to the final drug substance's side chain.[2]

| Parameter | Technical Detail |

| Common Name | 3-Oxo Atorvastatin tert-Butyl Ester |

| CAS Number | 134394-98-2 |

| Molecular Formula | C₃₇H₄₁FN₂O₅ |

| Molecular Weight | 612.75 g/mol |

| Key Functional Groups | [1][2][3][4][5][6][7][8][9][10] • β-Keto Ester: The reactive center for stereoselective reduction.[2]• C5-Hydroxyl (R-config): The internal directing group for chelation.[2]• tert-Butyl Ester: Acid-labile protecting group preventing premature lactonization.[1][2] |

| Role | Stereochemical Anchor: The pre-existing chirality at C5 directs the hydride attack at C3 to form the (3R,5R) stereocenter.[1] |

Synthesis of the 3-Oxo Intermediate

In convergent industrial routes (such as the modified Paal-Knorr or linear chain extension strategies), the 3-Oxo intermediate is synthesized via a Claisen-type condensation or an Aldol-like chain extension .[2]

The Chain Extension Protocol

The synthesis typically begins with the Atorvastatin Aldehyde (a pyrrole-containing intermediate) reacting with the enolate of tert-butyl acetoacetate .[1][2]

Reaction Logic:

-

Deprotonation: Tert-butyl acetoacetate is treated with a strong base (e.g., NaH or LDA) in THF at low temperature (-40°C to 0°C) to generate the dianion.[1][2]

-

Condensation: The dianion attacks the aldehyde carbonyl of the pyrrole fragment.[1]

-

Workup: Acidic quench yields the 5-hydroxy-3-oxo skeleton.[1][2]

Critical Process Parameter (CPP): The temperature must be strictly controlled to prevent polymerization of the acetoacetate or elimination of the resulting hydroxyl group (which would form the α,β-unsaturated impurity).

The Critical Transformation: Stereoselective Reduction

The defining function of the 3-Oxo Atorvastatin tert-Butyl Ester is its conversion to the (3R,5R)-dihydroxy ester.[2] This is not a simple reduction; it requires 1,3-syn diastereoselectivity .[1][2]

Mechanistic Pathway (Narasaka-Prasad Reduction)

Standard reduction with NaBH₄ would yield a racemic mixture of syn and anti diols.[1][2] To achieve high diastereomeric excess (de > 98%), a chelating agent is employed.[1][2]

-

Reagents: Diethylmethoxyborane (Et₂BOMe) or Triethylborane (Et₃B) + Sodium Borohydride (NaBH₄).[1][2]

-

Mechanism:

-

The boron reagent coordinates with both the C5-hydroxyl oxygen and the C3-carbonyl oxygen of the 3-Oxo intermediate.[1][2]

-

This forms a rigid six-membered cyclic transition state (half-chair conformation).[1][2]

-

Hydride (from NaBH₄) attacks the ketone from the less hindered face (intermolecularly), dictated by the fixed geometry of the boron chelate.[1]

-

Experimental Protocol

-

Step 1 (Chelation): Dissolve 3-Oxo Atorvastatin tert-Butyl Ester in dry THF/Methanol (4:1).[1][2] Cool to -78°C .[1][2] Add Et₂BOMe (1.1 eq) and stir for 30 min to ensure complexation.

-

Step 2 (Reduction): Add NaBH₄ (1.2 eq) portion-wise. Maintain temperature below -70°C.

-

Step 3 (Quench): Add acetic acid or peroxide to break the boron complex.[1][2]

-

Step 4 (Purification): Crystallization to remove any trace anti-isomer.[1][2]

Quality Control & Impurity Management

In the context of drug development, the 3-Oxo intermediate is also a monitored impurity.[1][2] Incomplete reduction or oxidation of the final product can lead to its presence in the API.[1]

| Impurity Type | Origin | Control Strategy |

| Unreacted 3-Oxo | Incomplete reduction step.[1][2] | Monitor via HPLC (detects ketone UV absorbance).[1][2] Limit < 0.15%. |

| Anti-Isomer | Poor chelation control (temp > -70°C).[1][2] | Control cooling rates; ensure stoichiometry of Et₂BOMe. |

| Elimination Product | Acid/Base catalyzed dehydration of the 3-Oxo.[1][2] | Maintain pH neutrality during workup.[1][2] |

Analytical Marker: The 3-Oxo intermediate has a distinct UV absorption profile compared to the diol due to the conjugation of the ketone with the ester (if enolized) or simply the n-π* transition.[2] It elutes differently on C18 RP-HPLC columns.

Conclusion

3-Oxo Atorvastatin tert-Butyl Ester is the linchpin of the atorvastatin side-chain synthesis.[1][2] It bridges the gap between the achiral building blocks and the stereochemically complex final drug.[1] Its successful synthesis and subsequent chelation-controlled reduction are the primary determinants of the yield and optical purity of the final Atorvastatin Calcium API.[1][2]

References

-

Pfizer Inc. "Process for the preparation of atorvastatin and intermediates."[1][2] U.S. Patent 7,812,179.[1][2] Accessed via Google Patents.[1][2] Link

-

Klivon. "3-Oxo Atorvastatin tert-Butyl Ester | CAS Number 134394-98-2."[1][2][8] Analytical Standards. Link

-

BenchChem. "An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester."[1][2] BenchChem Technical Guides. Link[1][2]

-

BOC Sciences. "Atorvastatin and Impurities: Mechanism and Synthesis."[1][2] BOC Sciences Whitepaper.

-

National Institutes of Health (NIH). "[18F]Atorvastatin: synthesis of a potential molecular imaging tool."[1][2] PMC7158921.[1][2] Link

Sources

- 1. 3-Oxo Atorvastatin tert-Butyl Ester | CAS Number 134394-98-2 [klivon.com]

- 2. Atorvastatin Impurity 76 | CAS Number 1099474-28-8 [klivon.com]

- 3. veeprho.com [veeprho.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. WO2008103016A1 - Atorvastatin intermediates and method for producing the same - Google Patents [patents.google.com]

- 7. US7812179B2 - Process for the preparation of atorvastatin and intermediates - Google Patents [patents.google.com]

- 8. Page 06376 (Chemical) [advtechind.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Oxo Atorvastatin tert-Butyl Ester, CasNo.134394-98-2 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

Chemical structure and properties of 3-Oxo Atorvastatin tert-Butyl Ester.

Critical Process Intermediate & Impurity Profile

Part 1: Executive Summary & Chemical Identity

3-Oxo Atorvastatin tert-Butyl Ester is a pivotal synthetic intermediate and a critical process-related impurity in the manufacturing of Atorvastatin Calcium (Lipitor). Chemically, it represents the "beta-keto" precursor stage before the final stereoselective reduction that establishes the characteristic 3,5-diol pharmacophore of the statin class.

In the context of drug development and Quality Control (QC), this molecule serves two distinct roles:

-

Synthetic Precursor: It is the substrate for the enantioselective reduction (often using borohydride reagents or biocatalysis) to generate the chiral centers at C3 and C5.

-

Process Impurity: Its presence in the final API indicates incomplete reduction or re-oxidation, making it a Critical Quality Attribute (CQA) that must be monitored via HPLC.

Chemical Profile Table[1][2][3][4]

| Attribute | Detail |

| Common Name | 3-Oxo Atorvastatin tert-Butyl Ester |

| Systematic Name | tert-Butyl (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |

| CAS Number | 134394-98-2 (Variant dependent; often referenced as the 3-keto intermediate) |

| Molecular Formula | C37H39FN2O5 |

| Molecular Weight | ~610.7 g/mol |

| Key Functional Groups | Pyrrole core, tert-butyl ester, Beta-keto (C3), Hydroxyl (C5) |

| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate, DCM; Insoluble in Water |

Part 2: Synthesis & Formation Mechanism

The formation of 3-Oxo Atorvastatin tert-Butyl Ester typically occurs via a chain extension reaction involving the "Atorvastatin Aldehyde" (a pyrrole derivative) and a tert-butyl acetoacetate equivalent. This is a classic aldol-type condensation followed by specific manipulation to secure the 5-hydroxy-3-oxo motif.

The "3-Oxo" Pathway

Unlike the convergent Paal-Knorr synthesis (which often uses a pre-formed 3,5-protected side chain), the linear synthesis route builds the side chain sequentially.

-

Aldol Condensation: The pyrrole aldehyde reacts with the dianion of tert-butyl acetoacetate.

-

Formation of 3-Oxo: This yields the 5-hydroxy-3-oxo intermediate (the topic of this guide).

-

Stereoselective Reduction: This intermediate is subjected to stereoselective reduction (e.g., utilizing diethylmethoxyborane/NaBH4) to convert the C3 ketone into a hydroxyl group, yielding the syn-1,3-diol (Atorvastatin tert-Butyl Ester).

Failure Mode (Impurity Generation): If the reduction step is incomplete, or if the reducing agent is quenched prematurely, the 3-Oxo species remains as a contaminant.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the position of the 3-Oxo intermediate within the synthetic lifecycle.

Caption: Workflow showing the 3-Oxo ester as the critical precursor to the chiral diol. Red node indicates the topic molecule.

Part 3: Analytical Characterization (Protocol)

Detecting the 3-Oxo impurity requires a robust HPLC method capable of resolving the ketone (3-Oxo) from the diol (Parent Ester). The ketone is generally less polar than the diol due to the loss of a hydrogen bond donor, resulting in a distinct retention time.

1. High-Performance Liquid Chromatography (HPLC) Protocol

This method relies on a C18 stationary phase with a gradient elution to separate the lipophilic tert-butyl esters.

Method Parameters:

-

Column: L1 (C18), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).

-

Column Temp: 35°C.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV @ 244 nm (Absorption max of the pyrrole core).

-

Injection Vol: 20 µL.

Mobile Phase Configuration:

-

Mobile Phase A: 0.05M Ammonium Acetate buffer (pH 4.0 with Acetic Acid) : Acetonitrile (60:40).

-

Mobile Phase B: Acetonitrile : THF (90:10).

Gradient Table:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 100 | 0 | Equilibration |

| 20.0 | 100 | 0 | Isocratic Hold |

| 35.0 | 40 | 60 | Linear Gradient |

| 45.0 | 40 | 60 | Elution of Lipophilic Impurities |

| 50.0 | 100 | 0 | Re-equilibration |

Why this works: The 3-Oxo ester is significantly more hydrophobic than the free acid Atorvastatin and slightly less polar than the fully reduced diol ester due to the carbonyl dipole. The gradient to high organic (Phase B) ensures elution of these late-eluting ester intermediates.

2. Mass Spectrometry (LC-MS) Identification

When characterizing this impurity in R&D, MS confirmation is required.

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]+ approx 611.3 (Calculated).

-

Key Fragmentation:

-

Loss of tert-butyl group (-56 Da).

-

Cleavage of the pyrrole side chain.

-

Differentiation: The 3-Oxo species will show a mass deficit of 2 Da relative to the Atorvastatin tert-Butyl Ester (Diol) due to the oxidation of the C-OH to C=O.

-

Part 4: Handling & Stability Guidelines

-

Storage: Store at -20°C under Argon or Nitrogen. The beta-hydroxy ketone moiety can undergo retro-aldol degradation or elimination (dehydration) to form alpha,beta-unsaturated enones if exposed to heat or basic conditions.

-

Solvent Compatibility:

-

Recommended: Dichloromethane (DCM), Ethyl Acetate (for extraction).

-

Avoid: Protic solvents with strong bases (risk of ester hydrolysis or retro-aldol).

-

-

Safety: Standard PPE for potent pharmaceutical intermediates. Assume pharmacological activity similar to the parent statin until proven otherwise.

Part 5: References

-

Pfizer Inc. (1991). Process for the preparation of (R-(R,R))-2-(4-fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrole-1-heptanoic acid. US Patent 5,003,080. Link

-

Ramesha, B., et al. (2013).[5] "Development and Validation of a Stability-Indicating Gradient RP-UHPLC Method for the Determination of Impurities in Atorvastatin Drug Substance." Journal of Liquid Chromatography & Related Technologies, 37(3), 275–297.[5] Link

-

Baumann, K. L., et al. (1992). "The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase." Tetrahedron Letters, 33(17), 2283-2284. Link

-

United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities. (Refer to current USP-NF for official impurity limits). Link

Sources

- 1. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]

- 2. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

- 3. allmpus.com [allmpus.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

3-Oxo Atorvastatin tert-Butyl Ester as a pharmaceutical impurity in atorvastatin.

An In-depth Technical Guide to 3-Oxo Atorvastatin tert-Butyl Ester: A Pharmaceutical Impurity

Foreword

In the landscape of synthetic pharmaceuticals, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of patient safety and therapeutic efficacy. The journey of a drug molecule from synthesis to a finished dosage form is complex, often leading to the co-generation of structurally similar compounds known as impurities. Atorvastatin, a leading synthetic lipid-lowering agent, is no exception.[1][2] This guide provides a detailed examination of a specific process-related impurity, 3-Oxo Atorvastatin tert-Butyl Ester , from the perspective of a Senior Application Scientist. We will dissect its origin, the analytical strategies for its detection and quantification, and the control measures mandated by a robust quality framework, thereby offering field-proven insights for researchers and drug development professionals.

The Significance of Impurity Profiling in Atorvastatin

Atorvastatin functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][3] Its widespread use in managing hypercholesterolemia underscores the need for stringent quality control.[4][5] Pharmaceutical impurities, even at trace levels, can possess their own pharmacological or toxicological properties, potentially compromising the safety and efficacy of the final drug product.[4]

Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines for the control of impurities.[6][7] These impurities are broadly classified as organic, inorganic, and residual solvents.[6] Organic impurities are often the most challenging, as they can be process-related (arising from the synthetic route) or degradation products formed during storage.[4] A thorough understanding and control of these impurities are not just a regulatory requirement but a scientific necessity.

Unveiling 3-Oxo Atorvastatin tert-Butyl Ester

Among the constellation of potential impurities in Atorvastatin synthesis, 3-Oxo Atorvastatin tert-Butyl Ester stands out as a critical process-related impurity. It is structurally derived from a key intermediate used in several synthetic routes for Atorvastatin.

Chemical Profile

A precise understanding of an impurity's chemical identity is the first step in its control. The key identifiers for 3-Oxo Atorvastatin tert-Butyl Ester are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | tert-butyl (3R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3-hydroxy-5-oxoheptanoate | |

| CAS Number | 134394-98-2 | [8][9] |

| Molecular Formula | C₃₇H₄₁FN₂O₅ | [8] |

| Molecular Weight | 612.75 g/mol | [8] |

Note: There can be variations in IUPAC naming conventions. The provided name is descriptive of the structure.

Genesis of the Impurity: A Mechanistic Perspective

The formation of 3-Oxo Atorvastatin tert-Butyl Ester is intrinsically linked to the Atorvastatin synthesis pathway that utilizes Atorvastatin tert-Butyl Ester (CAS: 134395-00-9) as a penultimate intermediate.[10][11] This intermediate contains the complete carbon skeleton of Atorvastatin but with a tert-butyl ester protecting the carboxylic acid. The final step in such a synthesis is the hydrolysis of this ester group.

The "3-Oxo" designation indicates an oxidation of the hydroxyl group at the C-3 position of the heptanoate side chain of this intermediate. This transformation from a secondary alcohol to a ketone can occur due to several factors:

-

Oxidizing Agents: Incomplete control of reagents or the presence of residual oxidizing agents from previous synthetic steps.

-

Process Conditions: Exposure to elevated temperatures or atmospheric oxygen under non-inert conditions during the synthesis or work-up of the tert-butyl ester intermediate.

The causality is clear: if the 3-hydroxyl group on the side chain of the tert-butyl ester intermediate is oxidized, subsequent hydrolysis will lead to the formation of 3-Oxo Atorvastatin in the final API. Therefore, controlling the formation of 3-Oxo Atorvastatin tert-Butyl Ester is a proactive measure to ensure the purity of the final Atorvastatin drug substance.

Analytical Strategy: Detection, Quantification, and Validation

The control of any impurity hinges on the ability to reliably detect and quantify it. For Atorvastatin and its related substances, liquid chromatography is the undisputed analytical cornerstone.[2][5]

The Primacy of High-Performance Liquid Chromatography (HPLC)

A well-developed, stability-indicating HPLC method is the gold standard for impurity profiling. The "stability-indicating" aspect is critical; it means the method can separate the main component from its potential degradation products and process-related impurities, ensuring that the reported purity is accurate.[3][12]

Expert Insight: The choice of a stationary phase is paramount. While standard C18 columns are widely used, columns with alternative selectivities, such as Phenyl-Hexyl or polar-embedded phases (e.g., Zorbax Bonus-RP), can provide superior resolution for closely eluting impurities, which is often the case with structurally similar molecules like Atorvastatin and its analogues.[3][4] Method development should always explore multiple column chemistries to ensure baseline separation for all known impurities.

A Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC

The trustworthiness of an analytical method is established through rigorous validation according to ICH Q2(R1) guidelines. A typical validated method for Atorvastatin impurity profiling is detailed below.

Objective: To separate and quantify 3-Oxo Atorvastatin tert-Butyl Ester and other related substances from the Atorvastatin API.

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale / Expertise |

| Column | Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent | Provides a unique selectivity that can enhance the resolution between the API and its closely related impurities.[3] |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 4.1 | Buffered mobile phase controls the ionization state of acidic/basic analytes, leading to consistent retention times and peak shapes.[13] |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |

| Elution Mode | Gradient | Necessary to elute a wide range of compounds with different polarities within a reasonable timeframe, from polar degradation products to less polar impurities.[3][14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[3] |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times and can improve peak shape.[4] |

| Detection | UV at 245 nm | Atorvastatin and its related impurities, which share the same chromophore, exhibit significant absorbance at this wavelength.[3] |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity with the risk of column overloading. |

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of the Atorvastatin Reference Standard (RS).

-

Prepare a stock solution of the 3-Oxo Atorvastatin tert-Butyl Ester Certified Reference Material (CRM).

-

Create a system suitability solution (SSS) containing both the Atorvastatin RS and key impurities (including the title compound) at a concentration relevant to the specification limit (e.g., 0.1%).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Atorvastatin API sample in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a known concentration.

-

-

Chromatographic Run & System Suitability:

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the SSS. Verify that the system meets pre-defined criteria:

-

Resolution: The resolution between Atorvastatin and the closest eluting impurity must be >1.5.[15] This is a non-negotiable check to ensure the method's separating power.

-

Tailing Factor: The peak for Atorvastatin should have a tailing factor ≤ 2.0, indicating good peak symmetry.

-

Reproducibility: Multiple injections of the same standard should show a relative standard deviation (RSD) of <2.0% for peak area and retention time.

-

-

-

Analysis:

-

Inject the sample solution.

-

Identify the impurity peaks by comparing their retention times to those of the reference standards.

-

Quantify the impurities using the area of the reference standard peak, assuming a relative response factor (RRF) of 1.0 unless a specific RRF has been experimentally determined.

-

The Power of Mass Detection (LC-MS)

While HPLC-UV is excellent for quantification, it cannot definitively identify unknown peaks. This is where mass spectrometry (MS) becomes indispensable. Coupling the HPLC system to a mass detector (LC-MS) provides molecular weight data for each eluting peak, allowing for the confident identification of impurities and the characterization of novel degradation products.[4][7][16] This hyphenated technique is crucial during forced degradation studies and for investigating out-of-specification results.

Regulatory Framework and Control Strategies

The presence of any impurity must be controlled within acceptable limits, which are defined by regulatory guidelines and pharmacopeial monographs.

Adherence to ICH and Pharmacopeial Standards

The ICH Q3A(R2) guideline provides a framework for establishing acceptance criteria for impurities.[7] The identification threshold for impurities is often set at 0.10% for drugs with a maximum daily dose of ≤ 2g, like Atorvastatin.[4] This means any impurity at or above this level must be identified. Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official monographs that list known impurities and their acceptance criteria for the drug substance.[6][15][17]

Control Through Process Optimization (QbD)

The most effective strategy for controlling a process-related impurity is to prevent its formation. This is a core principle of Quality by Design (QbD).[18] For 3-Oxo Atorvastatin tert-Butyl Ester, control strategies would involve:

-

Inert Reaction Conditions: Ensuring that the synthesis steps involving the Atorvastatin tert-Butyl Ester intermediate are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Temperature Control: Avoiding excessive temperatures that could accelerate oxidative side reactions.

-

Purification: Implementing robust purification steps (e.g., recrystallization) for the intermediate to remove any 3-Oxo impurity before the final hydrolysis step.

By understanding the impurity's formation mechanism, the synthetic process can be optimized to consistently produce a high-purity API where 3-Oxo Atorvastatin tert-Butyl Ester is either absent or well below the reporting threshold.

Conclusion

3-Oxo Atorvastatin tert-Butyl Ester serves as a quintessential example of a process-related impurity whose control is vital for the quality of the final Atorvastatin API. A comprehensive approach, grounded in a deep understanding of synthetic organic chemistry and advanced analytical science, is required for its management. This involves elucidating its formation pathway to enable process optimization (QbD), developing and validating robust, stability-indicating HPLC methods for its quantification, and confirming its identity with mass spectrometry. By integrating these expert-driven strategies, pharmaceutical scientists can ensure that the Atorvastatin reaching patients is of the highest purity, safety, and quality, fulfilling both regulatory expectations and the fundamental promise of medicine.

References

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Forced degradation study of statins: a review - SciSpace. (2018). SciSpace. [Link]

-

Review on Forced Degradation Study of Statins - Asian Journal of Pharmaceutical Analysis. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]

-

Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering. (2018). Macedonian Journal of Chemistry and Chemical Engineering. [Link]

-

Atorvastatin-impurities - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]

-

atorvastatin impurity - Reference Standards catalogue - British Pharmacopoeia. (n.d.). British Pharmacopoeia. [Link]

-

Atorvastatin and it's Impurities: An Overview - Veeprho. (2022). Veeprho. [Link]

-

Quality Control in the Synthesis of Atorvastatin Calcium - Pharmaceutical Networking. (n.d.). Pharmaceutical Networking. [Link]

-

Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification - Waters Corporation. (n.d.). Waters Corporation. [Link]

-

Pharmaceutical impurities: Combatting pharma's elusive threat | Article | Chemistry World. (2020). Chemistry World. [Link]

-

Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]

-

Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (2025). Preprints.org. [Link]

-

Atorvastatin Calcium Tablets Type of Posting Notice of Intent to Revise Posting Date 26-May-2023 Targeted Official Date To Be De - USP-NF. (2023). USP-NF. [Link]

-

Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120 - Agilent. (2019). Agilent. [Link]

-

(3s,5s)-atorvastatin tert-butyl ester - Allmpus - Research and Development. (n.d.). Allmpus. [Link]

-

Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using Accuracy Profile Approach | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Atorvastatin Calcium Tablets, 80 mg (base) - accessdata.fda.gov. (2012). U.S. Food and Drug Administration. [Link]

-

Synthesis of Some Impurities and/or Degradation Products of Atorvastatin - ResearchGate. (2025). ResearchGate. [Link]

-

Various analytical methods for analysis of atorvastatin: A review - ResearchGate. (n.d.). ResearchGate. [Link]

-

Various analytical methods for analysis of atorvastatin: A review. (2019). International Journal of Applied Pharmaceutics. [Link]

-

(PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). ResearchGate. [Link]

-

Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

-

Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem. (n.d.). PubChem. [Link]

-

5-Oxo Atorvastatin tert-Butyl Ester | CAS 2208275-94-7 - Veeprho. (n.d.). Veeprho. [Link]

-

Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li. (n.d.). Bentham Science. [Link]

- WO2005097742A1 - Polymorphs of atorvastatin tert.-butylester and use as intermediates for the preparation of atorvastatin - Google Patents. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Oxo Atorvastatin tert-Butyl Ester | CAS Number 134394-98-2 [klivon.com]

- 9. Atorvastatin 3-Oxo Impurity - Opulent Pharma [opulentpharma.com]

- 10. Atorvastatin Tert-Butyl Ester Pharmaceutical Analytical Impurity (PAI) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ajpaonline.com [ajpaonline.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 17. uspnf.com [uspnf.com]

- 18. veeprho.com [veeprho.com]

A Technical Guide to the Preliminary Biological Investigation of Atorvastatin Impurities

Preamble: The Imperative of Purity in Statin Therapy

Atorvastatin, a cornerstone in the management of hypercholesterolemia, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][][3] Its profound impact on reducing cardiovascular morbidity and mortality is undisputed. However, the efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. The synthesis and storage of a complex molecule like atorvastatin can invariably lead to the formation of impurities—structurally related variants that are not the active pharmaceutical ingredient (API).[4][5] These entities, arising from manufacturing processes or degradation, are not inert passengers; they possess the potential to alter the drug's therapeutic window, introduce toxicity, or even exhibit unintended pharmacological activity.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a preliminary, yet rigorous, investigation into the biological activity of atorvastatin impurities. Moving beyond a simple checklist of procedures, we delve into the causality behind experimental choices, grounding our protocols in established pharmacological principles and regulatory expectations. Our objective is to equip scientific teams with a logical, self-validating workflow to de-risk drug candidates and ensure the safety and efficacy of the final drug product.

The Regulatory and Analytical Landscape

A robust investigation begins with an understanding of the regulatory framework that governs pharmaceutical impurities. The International Council for Harmonisation (ICH) provides the global standard, with guidelines Q3A(R2) and Q3B(R2) serving as the primary documents for impurities in new drug substances and products, respectively.[8][9][10]

These guidelines establish critical thresholds that dictate the level of scrutiny an impurity must undergo:

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[8][11]

-

Identification Threshold: The level above which the chemical structure of an impurity must be determined.[8][11]

-

Qualification Threshold: The level at which an impurity's biological safety must be established through appropriate toxicological data.[8][11][12]

Impurities in atorvastatin can be broadly categorized as process-related (e.g., starting materials, by-products from incomplete reactions) or degradation products (formed by hydrolysis, oxidation, or photolysis).[4][13][14] Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the workhorses for detecting, quantifying, and providing initial structural information on these compounds.[15][16][17]

Atorvastatin's Metabolic Fate: A Blueprint for Investigation

To intelligently probe the activity of an impurity, one must first understand the parent drug's mechanism and metabolic journey. Atorvastatin is administered as an active hydroxy acid.[18] Its primary metabolism occurs in the liver, orchestrated mainly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][19][20] This process generates two primary active metabolites, ortho- and para-hydroxyatorvastatin, which contribute significantly (approximately 70%) to the overall HMG-CoA reductase inhibitory activity in circulation.[19][21] Atorvastatin also exists in equilibrium with an inactive lactone form.[][21] Furthermore, its uptake into hepatocytes is mediated by transporters like OATP1B1.[18][21]

This metabolic profile is critical because an impurity might:

-

Inhibit HMG-CoA reductase itself.

-

Interfere with the metabolic activation or inactivation of atorvastatin.

-

Inhibit or induce CYP3A4, creating drug-drug interaction risks.

-

Compete for hepatic uptake transporters.

A preliminary investigation should, therefore, prioritize the most direct biological effect: interaction with the primary target (HMG-CoA reductase) and general cellular toxicity.

Figure 1: Simplified Atorvastatin Metabolic and Action Pathway.

A Step-by-Step Framework for Biological Screening

A logical, phased approach is essential to efficiently screen impurities for biological activity. The workflow prioritizes safety (cytotoxicity) before assessing pharmacological effect, ensuring that resources are focused on impurities that are most likely to pose a risk.

Figure 2: Experimental Workflow for Impurity Biological Screening.

Step 1: Sourcing and Characterization of Impurity Standards

Causality: All biological testing relies on the purity of the test article. Using a well-characterized impurity standard is non-negotiable for generating reliable and reproducible data. These standards can be obtained either through preparative HPLC isolation from force-degraded samples or, more ideally, via targeted chemical synthesis, which typically yields larger quantities and higher purity.[14][22][23]

Step 2: In Vitro Cytotoxicity Assessment

Causality: The first biological question to answer is whether an impurity is overtly toxic to cells. This "safety-first" approach quickly flags compounds that could pose a direct risk, irrespective of their pharmacological activity. A variety of assays can be used, with the MTT assay being a common, robust, and cost-effective choice for assessing metabolic activity as a proxy for cell viability.[24][25][26]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a relevant cell line (e.g., HepG2, a human liver carcinoma cell line) in appropriate medium until approximately 80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of atorvastatin and the impurity in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (vehicle control) and "medium only" (blank) wells.

-

Incubate for 24-48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Subtract the blank absorbance from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot % Viability against compound concentration and determine the CC₅₀ (concentration causing 50% cytotoxicity) using non-linear regression analysis.

-

Step 3: Primary Pharmacological Activity Assessment

Causality: If an impurity is not cytotoxic at relevant concentrations, the next logical step is to determine if it retains the primary pharmacological activity of the parent drug. For atorvastatin, this means assessing its ability to inhibit HMG-CoA reductase. A common method is a spectrophotometric assay that measures the rate of NADPH consumption, which is directly proportional to enzyme activity.[27]

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol is based on commercially available kits, which provide a standardized and reliable method.[28][29]

-

Reagent Preparation:

-

Prepare assay buffer, reconstitute the HMG-CoA reductase enzyme, NADPH, and the substrate (HMG-CoA) according to the kit manufacturer's instructions. Keep the enzyme on ice.

-

Prepare stock solutions of atorvastatin (positive control inhibitor) and the test impurity in a suitable solvent. Perform serial dilutions to create a range of test concentrations.

-

-

Assay Setup (96-well UV-transparent plate):

-

Background Control Wells: Add assay buffer and substrate.

-

Positive Control (No Inhibition) Wells: Add assay buffer, enzyme, NADPH, and substrate.

-

Inhibitor Control Wells: Add assay buffer, enzyme, NADPH, substrate, and a known concentration of atorvastatin.

-

Test Impurity Wells: Add assay buffer, enzyme, NADPH, substrate, and varying concentrations of the impurity.

-

Adjust the final volume in all wells to be equal (e.g., 200 µL) with assay buffer.

-

-

Kinetic Measurement:

-

Pre-warm the plate to 37°C.

-

The reaction is typically initiated by the addition of the HMG-CoA substrate or the enzyme.

-

Immediately place the plate in a spectrophotometer capable of kinetic measurements.

-

Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes. The rate of decrease is proportional to NADPH consumption and, therefore, enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the background control from all other wells.

-

Calculate the percent inhibition for each impurity concentration: (% Inhibition) = [1 - (Rate_impurity / Rate_no_inhibition)] * 100.

-

Plot % Inhibition against the logarithm of the impurity concentration and determine the IC₅₀ (concentration causing 50% inhibition) using non-linear regression.

-

Data Synthesis and Interpretation

The power of this workflow lies in the combined interpretation of cytotoxicity and pharmacological data. The results should be summarized clearly to facilitate a risk-based assessment.

Table 1: Hypothetical Biological Activity Data for Atorvastatin and Its Impurities

| Compound | Cytotoxicity (CC₅₀, µM) | HMG-CoA Reductase Inhibition (IC₅₀, µM) |

| Atorvastatin | >100 | 0.008 |

| Impurity X (Process) | >100 | 5.2 |

| Impurity Y (Degradant) | 15 | >50 |

| Impurity Z (Isomer) | >100 | 0.050 |

Interpretation of Potential Outcomes:

-

Impurity X (Low Activity, Non-Toxic): This impurity shows significantly weaker inhibition of HMG-CoA reductase (>600-fold less potent than atorvastatin) and no cytotoxicity in the tested range. It is likely of low biological concern and can be controlled within standard ICH limits.

-

Impurity Y (Toxic, Inactive): This impurity is pharmacologically inactive but demonstrates significant cytotoxicity. This is a major safety concern. Its presence in the drug product must be strictly limited to levels well below its toxic threshold, and further toxicological investigation would be required for qualification.

-

Impurity Z (Active, Non-Toxic): This impurity retains substantial pharmacological activity, though it is less potent than the parent drug. While not directly toxic, it could contribute to the overall pharmacological effect in an uncontrolled manner. It is considered a "non-API active" and must be specifically controlled in the final product specification.

Conclusion and Future Directions

This guide outlines a foundational, logic-driven approach to the preliminary biological characterization of atorvastatin impurities. By integrating cytotoxicity and primary pharmacology assays, drug development teams can efficiently classify impurities based on their potential risk profile. This initial data is crucial for guiding further decisions, such as the need for more extensive toxicological studies, setting appropriate specifications for the drug substance and product, and optimizing the synthetic or formulation process to minimize the formation of high-risk impurities. This structured investigation is not merely a regulatory hurdle but a fundamental exercise in scientific due diligence, ultimately safeguarding patient health and ensuring the consistent quality of life-saving medications.

References

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- Dr.Oracle. (2025, August 18).

- Dr.Oracle. (2025, April 9).

-

Valme, S., et al. (n.d.). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. PMC. [Link]

-

Baran, Y., & Sargsyan, A. (2021, June 1). Atorvastatin. Encyclopedia MDPI. [Link]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. [Link]

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]

-

Medical News. (2019, September 19). Atorvastatin Uses, Interactions & Side Effects. [Link]

-

ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]

-

Desai, R., et al. (2019, September 25). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

Veeprho. (2022, September 9). Atorvastatin and it's Impurities: An Overview. [Link]

-

Journal of AOAC INTERNATIONAL. (2024, October 15). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]

-

Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]

-

Pharmaceutical Networking. (n.d.). Quality Control in the Synthesis of Atorvastatin Calcium. [Link]

-

Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. [Link]

-

Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

-

SpringerLink. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. [Link]

-

MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

-

Siren, H. M. M. (2017, December 15). Atorvastatin and Related Compounds: Review on Analyses of Pharmaceutical, Blood and Environmental Samples. Helda - University of Helsinki. [Link]

-

Rasayan Journal of Chemistry. (n.d.). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]

-

PMC - NIH. (n.d.). Atorvastatin (Lipitor) by MCR. [Link]

-

Farmacia Journal. (2011, April 6). ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. [Link]

-

ACS Publications. (2019, February 7). Atorvastatin (Lipitor) by MCR. [Link]

-

Springer. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. [Link]

- Google Patents. (n.d.).

-

Rasayan Journal of Chemistry. (n.d.). ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOG. [Link]

- Google Patents. (n.d.).

-

PMC. (n.d.). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 3. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]

- 8. tasianinch.com [tasianinch.com]

- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. sepscience.com [sepscience.com]

- 18. ClinPGx [clinpgx.org]

- 19. droracle.ai [droracle.ai]

- 20. droracle.ai [droracle.ai]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. ijpsdronline.com [ijpsdronline.com]

- 23. Bot Verification [rasayanjournal.co.in]

- 24. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]

- 25. kosheeka.com [kosheeka.com]

- 26. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 27. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.co.jp]

A Comprehensive Guide to the Physicochemical Characterization of 3-Oxo Atorvastatin tert-Butyl Ester

Foreword: The Analytical Imperative for Process-Related Impurities

In the landscape of pharmaceutical development, the rigorous characterization of any active pharmaceutical ingredient (API) is paramount. This scrutiny extends with equal, if not greater, intensity to its impurities. 3-Oxo Atorvastatin tert-Butyl Ester is a key process-related substance in the synthesis of Atorvastatin, one of the most widely prescribed drugs for lowering cholesterol.[1][2] Its presence, even in minute quantities, must be meticulously controlled to ensure the safety and efficacy of the final drug product.

This guide provides an in-depth, multi-faceted approach to the physicochemical characterization of 3-Oxo Atorvastatin tert-Butyl Ester. We move beyond mere protocol recitation, delving into the causality behind our analytical choices. This document is designed for researchers, scientists, and drug development professionals, providing a framework for building a comprehensive analytical package that satisfies stringent regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

The characterization of an impurity is not a linear process but an integrated strategy. Each analytical technique provides a unique piece of the puzzle. When combined, they create a holistic and irrefutable profile of the molecule's identity, purity, structure, and behavior.

Part 1: Identity and Structural Elucidation

Before assessing purity or physical properties, we must unequivocally confirm the molecular identity. This is achieved primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the foundational technique for confirming molecular identity by providing a highly accurate mass-to-charge ratio (m/z). For a novel or reference compound like 3-Oxo Atorvastatin tert-Butyl Ester, we employ a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, coupled with a soft ionization technique like Electrospray Ionization (ESI). ESI is chosen because it minimizes fragmentation, allowing for clear observation of the protonated molecular ion [M+H]⁺. This confirmation is the first gate in our characterization cascade.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the substance in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a final concentration of ~1 µg/mL for direct infusion or LC-MS analysis.

-

Instrumentation: Utilize a liquid chromatography system coupled to a mass spectrometer with an ESI source.

-

Chromatographic Separation (if not direct infusion):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separating the analyte from potential low-level impurities.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid aids in protonation for positive ion mode ESI.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

Data Presentation:

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₃₇H₄₁FN₂O₅ | - |

| Molecular Weight | 612.75 g/mol | - |

| [M+H]⁺ (Monoisotopic) | 613.3132 Da | 613.3129 Da (Example) |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the molecular weight, NMR provides the definitive atomic-level structure. ¹H NMR elucidates the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms. For a complex molecule, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for assigning specific protons and carbons, ensuring the structure is unambiguously correct. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical; it must fully dissolve the sample without interfering with key signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, run 2D experiments (COSY, HSQC) to resolve complex spin systems and confirm assignments.

-

-

Data Interpretation:

-

¹H NMR: Integrate proton signals to confirm the correct number of protons. Analyze chemical shifts (δ) and coupling constants (J) to confirm the structure of the pyrrole core, the phenyl and fluorophenyl rings, the heptanoic acid side chain, and the tert-butyl ester group.[8]

-

¹³C NMR: Count the number of unique carbon signals to ensure it matches the molecular formula. Compare chemical shifts to expected values for carbonyls, aromatic carbons, and aliphatic carbons.[8]

-

Part 2: Chromatographic Purity Assessment

The primary goal here is to quantify the substance's purity and detect any other related impurities. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard for this task, as mandated by pharmacopeias and regulatory guidelines.[9][10]

Expertise & Causality: We develop a stability-indicating, gradient reversed-phase HPLC method. "Reversed-phase" (typically with a C18 column) is chosen due to the predominantly non-polar nature of the molecule. A "gradient" method, where the mobile phase composition changes over time, is essential.[11] This is because a single isocratic composition is unlikely to provide adequate separation between the main component and all potential impurities, which may have a wide range of polarities. A PDA detector is superior to a simple UV detector as it acquires a full UV spectrum at each point, which helps in peak tracking and assessing peak purity. The entire method must be validated according to ICH Q2(R1) guidelines.[1]

Experimental Protocol: RP-HPLC Purity Method

-

Sample and Standard Preparation:

-

Test Solution: Prepare a solution of 3-Oxo Atorvastatin tert-Butyl Ester in diluent (e.g., acetonitrile/water 50:50) at a concentration of 1.0 mg/mL.

-

Reference Standard: Use a well-characterized reference standard at the same concentration.

-

Sensitivity Solution: Prepare a dilution of the Test Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.5 µg/mL), as defined by ICH Q3A guidelines.[3][4]

-

-

Chromatographic Conditions:

-

Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.05% Trifluoroacetic acid in water.[11]

-

Mobile Phase B: 0.05% Trifluoroacetic acid in acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA at 249 nm.[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient Program: See Figure 2 for an example. A typical run time is 35-40 minutes to ensure all late-eluting impurities are captured.

-

-

Data Analysis:

Data Presentation:

| Parameter | Specification | Result |

| Assay (vs. Reference Std.) | 98.0% - 102.0% | 99.7% |

| Purity by Area % | ≥ 99.0% | 99.85% |

| Largest Unidentified Impurity | ≤ 0.10% | 0.08% |

| Total Impurities | ≤ 1.0% | 0.15% |

Part 3: Solid-State Characterization

The physical form of a pharmaceutical substance profoundly impacts its stability, solubility, and bioavailability. It is critical to determine if 3-Oxo Atorvastatin tert-Butyl Ester is crystalline or amorphous and to understand its thermal behavior.

Crystallinity by X-Ray Powder Diffraction (XRPD)

Expertise & Causality: XRPD is the definitive technique for determining the long-range molecular order of a solid. A crystalline material will produce a unique pattern of sharp, intense diffraction peaks, which serves as a fingerprint for that specific crystal form (polymorph).[14] An amorphous material lacks this long-range order and will produce a broad, diffuse halo instead.[15] This analysis is crucial for ensuring batch-to-batch consistency of the solid form.

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently pack approximately 100-200 mg of the powder into the sample holder. Minimal sample preparation is required to avoid inducing changes in the solid form.

-

Instrumentation: A powder X-ray diffractometer.

-

Data Acquisition:

-

Radiation: Copper (Cu) Kα radiation (λ = 1.5406 Å).

-

Scan Range: 2° to 40° in 2θ.

-

Scan Speed: A typical rate is 1-2° per minute.

-

-

Data Interpretation:

-

Crystalline: The presence of sharp, well-defined peaks indicates a crystalline solid.[16] The peak positions (in °2θ) are characteristic of the crystal lattice.

-

Amorphous: A broad halo with no distinct peaks indicates an amorphous solid.

-

Thermal Behavior by DSC and TGA

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about how the material behaves upon heating.

-

DSC measures the heat flow into or out of a sample as it is heated. It can detect melting (endotherm), crystallization (exotherm), and glass transitions (change in heat capacity). The melting point is a key physical constant for a crystalline material.[17][18]

-

TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile content, such as water or residual solvents, and to determine the decomposition temperature.[19][20]

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC or TGA pan.

-

Instrumentation: A calibrated DSC and TGA instrument.

-

DSC Conditions:

-

Temperature Range: Typically 25 °C to 300 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert nitrogen purge (e.g., 50 mL/min).

-

-

TGA Conditions:

-

Temperature Range: Typically 25 °C to 400 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Inert nitrogen purge.

-

-

Data Interpretation:

-

DSC: For a crystalline material, observe a sharp endothermic peak corresponding to its melting point (Tonset and Tpeak). For an amorphous material, a step-like change in the baseline indicates the glass transition temperature (Tg).

-

TGA: Observe any mass loss before decomposition. A mass loss corresponding to the molecular weight of water or common solvents can indicate the presence of a hydrate or solvate. The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

-

Data Presentation:

| Technique | Parameter | Observation |

| DSC | Melting Point (Tonset) | e.g., 155.2 °C |

| Enthalpy of Fusion (ΔH) | e.g., 75.8 J/g | |

| TGA | Mass Loss (up to 120 °C) | e.g., < 0.2% (Anhydrous) |

| Onset of Decomposition | e.g., > 210 °C |

Water Content by Karl Fischer Titration

Expertise & Causality: The determination of water content is a critical parameter, as water can affect stability and act as a plasticizer. While TGA can suggest water loss, Karl Fischer (KF) titration is the specific and quantitative method for water determination. It is based on a chemical reaction of water with an iodine-sulfur dioxide reagent. Coulometric KF is preferred for very low water content (<1%), while volumetric KF is suitable for higher levels. This method is specified in USP General Chapter <921>.[21][22][23][24]

Experimental Protocol: Coulometric Karl Fischer

-

Instrument Preparation: Ensure the KF titrator vessel and reagents are dry and the instrument is conditioned to a low drift level.

-

Sample Analysis: Accurately weigh and add a sufficient amount of the sample (typically 20-50 mg) directly into the titration vessel.

-

Titration: The instrument automatically titrates the water in the sample and calculates the result.

-

Calculation: The result is typically reported as a weight/weight percentage (% w/w).

Conclusion: A Self-Validating Analytical Profile

The physicochemical characterization of 3-Oxo Atorvastatin tert-Butyl Ester, or any pharmaceutical substance, relies on the synergistic application of orthogonal analytical techniques. The structural data from MS and NMR provide the foundation of identity. Chromatographic methods establish a quantitative purity value, benchmarked against regulatory standards.[9] Finally, solid-state and other physical tests define the material's form and behavior.

This integrated approach creates a self-validating system. For instance, a sharp melting point from DSC corroborates the high degree of crystallinity observed by XRPD. The absence of significant mass loss in the TGA aligns with a low water content determined by Karl Fischer. By explaining the causality behind each method and grounding our protocols in authoritative guidelines, we build a robust, defensible, and scientifically sound characterization package essential for modern drug development.

References

- International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods.

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.

- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.

- Chawla, P., & Saraf, S. (2019, June 15). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics.

- Stojkovska, F., et al. (2021, April 5). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI.

- (n.d.). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium.

- Chawla, P., & Saraf, S. (n.d.). Various analytical methods for analysis of atorvastatin: A review. ResearchGate.

- (n.d.). Characterization Of Atorvastatin Calcium And Excipients.

- Hasan, M. S., & Jamini, M. A. (2017, February 1). Thermal Characterization and Screening of Formulation Variables of Atorvastatin Calcium Immediate Release Tablet. JSciMed Central.

- USP-NF. (2025, July 25). <921> Water Determination.

- USP-NF. (n.d.). 〈921〉 Water Determination.

- Academia.edu. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE.

- Jemal, M., et al. (n.d.). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. ACS Publications.

- uspbpep.com. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION.

- Google Patents. (n.d.). US20080051449A1 - Preparation of atorvastatin calcium form vi and compositions thereof.

- Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.

- PLS Analytical. (n.d.). Water analysis by Coulometric titration W/O Oven.

- IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.

- Agrawal, Y. K., et al. (2012, October 6). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. PMC.

- Chadha, R., et al. (n.d.). Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples. PMC.

- (2011, December 2). <921> WATER DETERMINATION.

- Vickers, M. (2008, October 11). Atorvastatin Calcium "Form 1".

- ResearchGate. (n.d.). The DSC thermogram of the atorvastatin as received, physical mixtures....

- ResearchGate. (n.d.). X-ray powder diffraction of pure ATR (Atorvastatin), PC....

- Scribd. (n.d.). 078a PDF.

- Google Patents. (n.d.). US20080287691A1 - Polymorphic form of atorvastatin calcium.

- Partani, P., et al. (n.d.). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. PMC.

- (n.d.). 01-00261-EN Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer.

- Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS.

- MDPI. (2023, July 17). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma.

- TLC Pharmaceutical Standards. (n.d.). 3-Oxo Atorvastatin tert-Butyl Ester.

- MedChemExpress. (n.d.). Atorvastatin acetonide tert-butyl ester (Standard)-COA-682084.

- PubMed. (2024, October 1). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach.

- Rasayan Journal of Chemistry. (n.d.). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C.

- PubChem. (n.d.). Atorvastatin tert-butyl ester.

- Klivon. (n.d.). 3-Oxo Atorvastatin tert-Butyl Ester.

- (2023, August 22). (PDF) Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.

- (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.

- Allmpus. (n.d.). (3s,5s)-atorvastatin tert-butyl ester.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. tasianinch.com [tasianinch.com]

- 5. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE [academia.edu]

- 6. tlcstandards.com [tlcstandards.com]

- 7. Atorvastatin tert-butyl ester | C37H43FN2O5 | CID 11238911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. jddtonline.info [jddtonline.info]

- 11. ajrconline.org [ajrconline.org]

- 12. kymos.com [kymos.com]

- 13. ijcrt.org [ijcrt.org]

- 14. nveo.org [nveo.org]

- 15. US20080287691A1 - Polymorphic form of atorvastatin calcium - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. jscimedcentral.com [jscimedcentral.com]

- 18. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. uspnf.com [uspnf.com]

- 22. â©921⪠Water Determination [doi.usp.org]

- 23. uspbpep.com [uspbpep.com]

- 24. plsanalytical.com [plsanalytical.com]

Methodological & Application

Application Notes & Protocols: Utilization of 3-Oxo Atorvastatin tert-Butyl Ester as a Reference Standard in Pharmaceutical Quality Control

Abstract and Scope

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the application of 3-Oxo Atorvastatin tert-Butyl Ester as a characterized reference standard. The primary focus is its use in the identification and quantification of this specific impurity in Atorvastatin active pharmaceutical ingredient (API). The protocols herein are grounded in established chromatographic principles and adhere to regulatory expectations for impurity analysis, ensuring robust and reliable data. We will explore the rationale behind the analytical methodology, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC), and discuss the critical role of system suitability in method validation.

Introduction: The Imperative of Impurity Profiling in Atorvastatin

Atorvastatin is a leading synthetic lipid-lowering agent and one of the most widely prescribed medications globally for the treatment of hypercholesterolemia.[1][2] The complexity of its multi-step synthesis, however, presents opportunities for the formation of various process-related impurities and degradation products.[3][4] The presence of such impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product.[2][5]

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate stringent control of impurities in new drug substances.[1][6] This necessitates the development of highly sensitive and specific analytical methods for impurity detection and quantification. Central to this endeavor is the use of highly purified and well-characterized chemical reference standards.[7][8][9]

3-Oxo Atorvastatin tert-Butyl Ester (CAS No. 134394-98-2) is a key intermediate and potential impurity in the synthesis of Atorvastatin.[10][11][12] Its structural similarity to other intermediates requires a robust analytical method to ensure its effective separation and control. This guide establishes the protocol for using this compound as a reference standard to ensure the quality and consistency of Atorvastatin API.

Physicochemical Characterization of the Reference Standard

A reference standard is a highly purified compound that has been extensively characterized to ensure its identity and purity.[13] Before its application, the 3-Oxo Atorvastatin tert-Butyl Ester reference standard must be accompanied by a Certificate of Analysis (CoA) detailing its properties.

| Parameter | Specification | Rationale |

| CAS Number | 134394-98-2[10] | Uniquely identifies the chemical substance. |

| Molecular Formula | C₃₇H₄₁FN₂O₅[11] | Defines the elemental composition. |

| Molecular Weight | 612.75 g/mol [10][11] | Used in calculations for preparing standard solutions. |

| Identity Confirmation | Conforms to ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)[10] | Provides unambiguous structural confirmation. |

| Purity (by HPLC) | >95%[10] | Ensures that the standard itself does not introduce significant error into the quantification of the impurity. |

| Storage | Store at 2-8 °C, protected from light and humidity.[14][15] | Prevents degradation and maintains the integrity of the standard over its shelf life. |

Expert Insight: The use of a non-compendial reference standard, such as one sourced commercially or synthesized in-house, necessitates rigorous characterization.[13] This initial qualification is the foundation upon which all subsequent analytical data rests. The CoA is not merely a document but a testament to the standard's suitability for its intended analytical purpose.

Analytical Application: Impurity Quantification by RP-HPLC

The primary application of the 3-Oxo Atorvastatin tert-Butyl Ester reference standard is for the accurate quantification of this impurity in Atorvastatin API samples. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the cornerstone of this analysis.[16][17][18]

Principle of the Method

The method leverages the principles of RP-HPLC to separate Atorvastatin from its related impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, is employed to ensure the effective elution and sharp peak shape for compounds with a range of polarities, from the main API to its trace-level impurities. Detection is typically performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance.

Workflow for Impurity Analysis

The following diagram illustrates the logical flow of the quality control process using the reference standard.

Sources

- 1. waters.com [waters.com]

- 2. waters.com [waters.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 5. How Pharmaceutical Impurity Reference Standards Impact Drug Safety and Efficacy - Pharmacy Business [pharmacy.biz]

- 6. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]